molecular formula C5H5N5O2 B126177 2,8-Dihydroxyadenine CAS No. 30377-37-8

2,8-Dihydroxyadenine

Katalognummer B126177
CAS-Nummer: 30377-37-8
Molekulargewicht: 167.13 g/mol
InChI-Schlüssel: XFBOJHLYDJZYSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dihydroxyadenine (2,8-DHA) is a derivative of adenine, which is a component of nucleic acids. It accumulates in a condition known as 2,8-dihydroxyadenine urolithiasis . This poorly soluble purine is excreted in the urine due to a deficiency in the adenine salvage enzyme adenine phosphoribosyltransferase .


Synthesis Analysis

The synthesis of 2,8-DHA is related to a genetic deficiency of adenine phosphoribosyltransferase (APRT), a purine salvage enzyme that converts adenine to adenosine monophosphate . In the absence of APRT, adenine is metabolized to 2,8-DHA by xanthine oxidase .


Molecular Structure Analysis

The molecular formula of 2,8-DHA is C5H5N5O2 . The structure of 2,8-DHA is closely related to that of adenine, with the addition of two hydroxyl groups at positions 2 and 8 .


Chemical Reactions Analysis

The electrochemical behavior of 2,8-DHA has been studied using a glassy carbon electrode . Additionally, fast scan cyclic voltammetry with a nanostructured carbon fiber sensor has been developed for direct measurements of 2,8-DHA in endothelial cell supernatants as a marker of cell stress .


Physical And Chemical Properties Analysis

2,8-DHA is a poorly soluble purine. Its solubility is a key factor in its accumulation in the kidneys, leading to 2,8-dihydroxyadenine urolithiasis .

Wissenschaftliche Forschungsanwendungen

Diagnosis of Adenine Phosphoribosyltransferase Deficiency

2,8-DHA is used in the diagnosis of Adenine Phosphoribosyltransferase (APRT) deficiency . This is a rare genetic disorder that often leads to the formation of 2,8-DHA crystals in the urine . The presence of these crystals can be detected through urinalysis, which can help in diagnosing APRT deficiency .

Treatment Monitoring for APRT Deficiency

The levels of 2,8-DHA in the urine can be monitored to assess the effectiveness of treatment for APRT deficiency . For instance, treatment with a xanthine oxidoreductase (XOR) inhibitor resulted in the rapid disappearance of 2,8-DHA crystals from a patient’s urine .

Understanding the Pathophysiology of APRT Deficiency

The study of 2,8-DHA can provide insights into the pathophysiology of APRT deficiency . In patients with this deficiency, adenine accumulates and is converted to large amounts of 2,8-DHA by XOR . This understanding can guide the development of effective treatments.

Imaging Characteristics of 2,8-DHA Stones

2,8-DHA is used in the study of the imaging characteristics of DHA stones . These stones are a rare form of urolithiasis that occurs in patients with APRT deficiency . CT imaging characteristics of a DHA stone have been reported, which can aid in the diagnosis and treatment of this condition .

Research on Chronic Kidney Disease (CKD)

2,8-DHA-induced nephropathy is a frequently used model for studying CKD . This can help in understanding the disease progression and developing potential treatments.

Bioinformatics Research

2,8-DHA is also used in bioinformatics research . It can be used to study the pathogenesis of 2,8-DHA kidney disease .

Safety And Hazards

The accumulation of 2,8-DHA in the kidneys can lead to kidney damage, inflammation, fibrosis, and loss of kidney function . This condition is known as 2,8-dihydroxyadenine nephropathy and is characterized by the formation of 2,8-DHA crystals within renal tubules .

Eigenschaften

IUPAC Name

6-amino-7,9-dihydro-1H-purine-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBOJHLYDJZYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N=C1NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184453
Record name 2,8-Dihydroxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,8-Dihydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.002 mg/mL
Record name 2,8-Dihydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,8-Dihydroxyadenine

CAS RN

30377-37-8
Record name 2,8-Dihydroxyadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30377-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dihydroxyadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Dihydroxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1H-purine-2,8(3H,7H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,8-Dihydroxyadenine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYE4YC3VKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,8-Dihydroxyadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Dihydroxyadenine
Reactant of Route 2
2,8-Dihydroxyadenine
Reactant of Route 3
Reactant of Route 3
2,8-Dihydroxyadenine
Reactant of Route 4
2,8-Dihydroxyadenine
Reactant of Route 5
Reactant of Route 5
2,8-Dihydroxyadenine
Reactant of Route 6
Reactant of Route 6
2,8-Dihydroxyadenine

Q & A

Q1: What is 2,8-dihydroxyadenine (2,8-DHA) and how is it formed?

A: 2,8-Dihydroxyadenine (2,8-DHA) is a purine metabolite formed as a byproduct of adenine metabolism. A deficiency in the enzyme adenine phosphoribosyltransferase (APRT), which normally converts adenine to adenosine monophosphate, leads to adenine accumulation. This excess adenine is then oxidized by xanthine dehydrogenase (XDH) to 2,8-DHA. [, , , , ]

Q2: What is the significance of APRT deficiency in the context of 2,8-DHA?

A: Adenine phosphoribosyltransferase (APRT) deficiency is a key factor in 2,8-DHA formation. This autosomal recessive disorder disrupts the normal purine salvage pathway, causing adenine to be shunted towards 2,8-DHA production. [, , , , , , ]

Q3: Are there different types of APRT deficiency?

A: Yes, two main types of APRT deficiency have been identified. Type I, predominantly found in Caucasian individuals, involves a complete absence of enzyme activity. Type II, primarily observed in Japanese patients, displays residual enzyme activity but with a lower affinity for its substrate, leading to reduced functionality. [, , , ]

Q4: What are the clinical implications of 2,8-DHA accumulation?

A4: The extremely low solubility of 2,8-DHA at physiological pH leads to its precipitation in urine, causing various complications. These include:

  • 2,8-DHA Urolithiasis: Formation of 2,8-DHA crystals and stones within the urinary tract, potentially leading to obstruction and associated complications. [, , , , , , , , , , , , ]
  • 2,8-DHA Nephropathy: Deposition of 2,8-DHA crystals within the renal parenchyma, causing tubular injury, inflammation, and potentially progressing to chronic kidney disease. [, , , , , , , , ]

Q5: How does the size of 2,8-DHA crystals influence their impact on the kidneys?

A5: Studies in mice models have revealed that crystal size plays a significant role in 2,8-DHA nephropathy:

  • Small Crystals: Tubular epithelial cells can endocytose small crystals. []
  • Medium Crystals: These can induce a reparative process termed "extratabulation" where tubular cells, aided by macrophages, move crystals into the interstitium for degradation by granulomatous inflammation. []
  • Large Crystals: Large crystals can obstruct tubules, leading to significant damage. []

Q6: How is 2,8-DHA urolithiasis diagnosed?

A6: Diagnosis involves a combination of approaches:

  • Stone Analysis: Infrared spectroscopy or microscopic examination can differentiate 2,8-DHA stones from other types, such as uric acid stones, which they often resemble. [, , , , , ]
  • Crystalluria: The presence of characteristic 2,8-DHA crystals in urine sediment can be indicative of APRT deficiency. [, , , , ]
  • APRT Activity Assay: Measuring APRT enzyme activity in erythrocyte lysates can confirm APRT deficiency and differentiate between homozygous and heterozygous individuals. [, , , , ]
  • Genetic Testing: Molecular analysis can identify specific mutations in the APRT gene, confirming the diagnosis and providing information about the type of deficiency. [, , , , , , ]

Q7: What treatment options are available for managing 2,8-DHA urolithiasis and nephropathy?

A7: Treatment aims to prevent 2,8-DHA formation and manage complications:

  • Allopurinol: This xanthine oxidase inhibitor effectively reduces 2,8-DHA production and prevents stone formation by inhibiting the conversion of adenine to 2,8-DHA. [, , , , , , , , , , , , , , ]
  • Febuxostat: This alternative xanthine oxidase inhibitor has shown promise in reducing urinary DHA excretion and preventing recurrent 2,8-DHA nephropathy in some studies, especially in cases where allopurinol is not tolerated. [, ]
  • Dietary Modifications: A low-purine diet can help reduce the substrate load for 2,8-DHA formation. [, , ]
  • High Fluid Intake: Increased fluid intake promotes urine dilution, reducing the risk of crystal formation and stone growth. [, ]
  • Stone Removal: Procedures like extracorporeal shock wave lithotripsy (ESWL), percutaneous nephrolithotomy, or transurethral ureterolithotripsy (TUL) can be employed to remove existing stones. [, , , ]

Q8: What animal models are used to study 2,8-DHA nephropathy?

A: Mouse models, particularly those with APRT deficiency, are valuable tools for investigating the pathogenesis of 2,8-DHA nephropathy. [, , ] Adenine-enriched diets can induce 2,8-DHA nephropathy in mice, mimicking the human disease and enabling the study of its mechanisms and potential therapies. [, ]

Q9: What are potential future directions for 2,8-DHA research?

A9: Future research avenues include:

  • Therapeutic Targets: Further investigation into the molecular mechanisms of 2,8-DHA crystal-induced kidney injury could identify novel therapeutic targets beyond xanthine oxidase inhibition. []
  • Biomarkers: Identifying reliable biomarkers for early detection, monitoring treatment response, and predicting disease progression would be highly beneficial. []
  • Personalized Medicine: Understanding the genetic and metabolic heterogeneity of APRT deficiency could pave the way for personalized treatment strategies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.